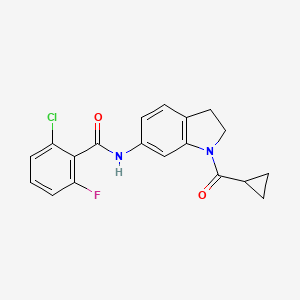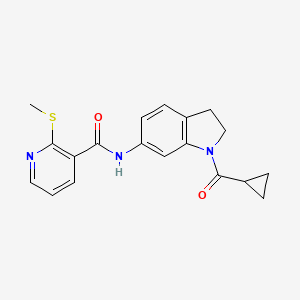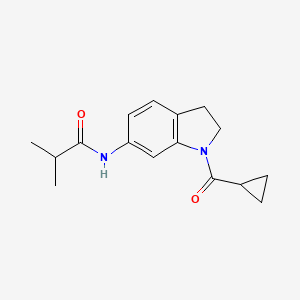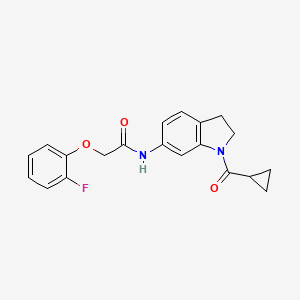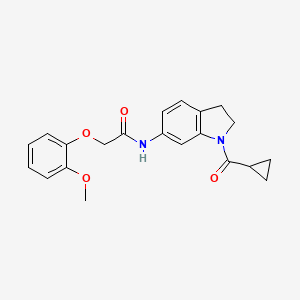
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide, or NADA, is a small molecule synthetic agonist of the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor that has been identified as a potential target for the treatment of a range of neurological and psychiatric disorders such as schizophrenia, anxiety, and depression. NADA is a promising new drug candidate that has been studied for its potential therapeutic effects in the treatment of a variety of conditions.
Aplicaciones Científicas De Investigación
NADA has been studied extensively in the scientific literature for its potential therapeutic effects. It has been shown to activate N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide in vitro and in vivo, and has been found to have antidepressant and anxiolytic activity in animal models. NADA has also been studied for its potential to modulate dopamine and serotonin levels in the brain, as well as its ability to modulate the release of glutamate. Additionally, NADA has been studied for its potential to reduce inflammation and improve cognitive function.
Mecanismo De Acción
NADA activates N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide, a G-protein coupled receptor that is expressed in the brain and other tissues. Activation of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide leads to the activation of the intracellular signaling pathways downstream of the receptor, which can modulate the release of neurotransmitters such as dopamine and serotonin, as well as modulate the release of glutamate. Additionally, N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide activation can lead to the inhibition of pro-inflammatory cytokines, which can reduce inflammation and improve cognitive function.
Biochemical and Physiological Effects
NADA has been shown to modulate the release of dopamine and serotonin in the brain, as well as modulate the release of glutamate. Additionally, NADA has been found to reduce inflammation and improve cognitive function. NADA has also been found to have antidepressant and anxiolytic activity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NADA is a small molecule synthetic agonist of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide, making it an ideal drug candidate for in vitro and in vivo studies. NADA has been found to activate N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide in vitro and in vivo, and has been found to have antidepressant and anxiolytic activity in animal models. Additionally, NADA has been found to modulate dopamine and serotonin levels in the brain, as well as modulate the release of glutamate and reduce inflammation. However, NADA is not yet approved for clinical use and further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
Further research is needed to determine the safety and efficacy of NADA in the treatment of a variety of conditions. Additionally, further research is needed to determine the mechanism of action of NADA and to explore its potential therapeutic effects in other conditions. Additionally, further research is needed to explore the potential of NADA as an adjunct therapy in combination with other drugs. Furthermore, further research is needed to explore the potential of NADA as a drug target for the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
NADA is synthesized by a two-step process involving the condensation of 4-(propan-2-yloxy)benzaldehyde and 1-(2,3-dihydro-1H-indol-6-yl)ethan-1-one in the presence of a base catalyst. The reaction proceeds in a one-pot synthesis to yield NADA in a high yield.
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13(2)25-18-8-5-16(6-9-18)20(24)21-17-7-4-15-10-11-22(14(3)23)19(15)12-17/h4-9,12-13H,10-11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVCTIZQNGMJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

